molecular formula C23H24N2O3S B5155854 2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B5155854
M. Wt: 408.5 g/mol
InChI Key: LNJVUKHEFHNVDJ-UHFFFAOYSA-N
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Description

2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzyl and phenylethyl groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 1-phenylethylamine in the presence of an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and phenylethyl groups.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE likely involves the inhibition of key enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-Benzylphenyl)sulfonamide: Similar structure but lacks the acetyl group.

    N-(1-Phenylethyl)acetamide: Similar structure but lacks the sulfonamide group.

Uniqueness

2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both benzyl and phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-19(21-13-7-3-8-14-21)24-23(26)18-25(17-20-11-5-2-6-12-20)29(27,28)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVUKHEFHNVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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